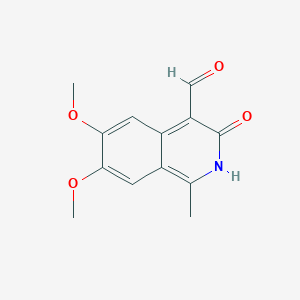

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde

Description

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

6,7-dimethoxy-1-methyl-3-oxo-2H-isoquinoline-4-carbaldehyde |

InChI |

InChI=1S/C13H13NO4/c1-7-8-4-11(17-2)12(18-3)5-9(8)10(6-15)13(16)14-7/h4-6H,1-3H3,(H,14,16) |

InChI Key |

NMXWXXLDBNLKEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C(=O)N1)C=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the methylation of isoquinoline derivatives, followed by hydroxylation and methoxylation to introduce the hydroxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbaldehyde group can be reduced to form an alcohol.

Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can yield alcohols .

Scientific Research Applications

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The carbaldehyde group can also participate in chemical reactions that modulate its activity .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound shares a 6,7-dimethoxy-1-methylisoquinoline core with several analogs (Table 1). Key differences lie in the substituents at positions 2, 3, and 4, which significantly alter physicochemical and biological properties.

Table 1: Structural Comparison of Isoquinoline Derivatives

| Compound Name | Substituents (Positions) | Key Functional Groups | References |

|---|---|---|---|

| 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde | 3-OH, 4-CHO, 6,7-OCH3, 1-CH3 | Hydroxyl, Aldehyde | N/A |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | 2-COOEt, 6,7-OCH3, 1-CH3 | Ester | |

| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) | 2-SO2Me, 6,7-OCH3, 1-CH3 | Sulfonyl | |

| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) | 2-CONHPh, 6,7-OCH3, 1-CH3 | Amide | |

| 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) | 2-COMe, 6,7-OCH3, 1-Ph | Ketone, Phenyl |

Key Observations :

- The target compound’s aldehyde group at position 4 distinguishes it from analogs with ester (6d), sulfonyl (6e), or amide (6f) groups. This aldehyde may increase electrophilicity, facilitating covalent interactions with nucleophilic residues in enzymes or receptors.

- The 1-methyl group is conserved across most analogs, suggesting its role in stabilizing the isoquinoline scaffold or modulating lipophilicity.

Pharmacological and Binding Properties

While direct data for the target compound is unavailable, structurally related isoquinoline derivatives exhibit notable biological activities:

- Anti-Cancer Potential: Compounds such as 3-hydroxy-6′-desmethyl-9-O-methylthalifaboramine (a related isoquinoline) demonstrate strong binding to the GUCY1A2 protein (binding energy: -140.511 kJ/mol), surpassing methylene blue, a known guanylate cyclase inhibitor . This suggests that hydroxyl and methoxy substituents may enhance interactions with oncology-relevant targets.

Hypothetical Insights: The target compound’s aldehyde moiety could mimic substrate intermediates in enzymatic reactions, while the hydroxyl group may anchor the molecule to active sites.

Solubility and Reactivity

- Polarity : The hydroxyl and aldehyde groups likely render the target compound more polar than analogs with lipophilic substituents (e.g., phenyl in 6g). This could improve aqueous solubility but reduce membrane permeability.

- Reactivity : The aldehyde group is prone to oxidation or Schiff base formation, which may limit stability under physiological conditions compared to stable sulfonyl (6e) or amide (6f) derivatives.

Biological Activity

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a hydroxyl group that are crucial for its biological activity.

Antibacterial Activity

Research indicates that isoquinoline derivatives exhibit significant antibacterial properties. Specifically, this compound has been shown to target bacterial FtsZ protein, which is essential for bacterial cell division. Binding studies reveal that this compound can effectively inhibit the function of FtsZ, leading to bactericidal effects against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Table 1: Antibacterial Activity Against Various Strains

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 32 µg/mL |

| This compound | VRE | 64 µg/mL |

The mechanism of action for the antibacterial activity of this compound involves the inhibition of FtsZ polymerization. Studies have shown that the binding affinity to FtsZ correlates with the potency of the compound against bacterial strains. The intrinsic fluorescence changes observed during binding assays suggest a direct interaction between the compound and FtsZ .

Study on Antibacterial Efficacy

A study conducted by researchers at the University of Helsinki evaluated the antibacterial efficacy of various isoquinoline derivatives, including this compound. The results demonstrated that this compound exhibited a significant reduction in bacterial viability in vitro when tested against MRSA and VRE strains. The study concluded that the isoquinoline scaffold provides a promising avenue for developing new antibacterial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been explored in various studies. The structure-activity relationship (SAR) analysis indicated that modifications to the methoxy and hydroxyl groups could enhance or diminish antibacterial activity. For instance, compounds with additional substituents at specific positions on the isoquinoline ring showed improved binding affinity to FtsZ and increased antibacterial potency .

Q & A

Basic: What are the recommended synthetic routes for 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via multi-step pathways, including Pictet-Spengler cyclization (for isoquinoline core formation) and selective formylation. For example, L-3,4-dimethoxyphenylalanine methyl ester can undergo cyclization with paraformaldehyde under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to form the tetrahydroisoquinoline scaffold . Subsequent oxidation or formylation at the 4-position requires controlled conditions (e.g., Vilsmeier-Haack reaction) to avoid over-oxidation. Yield optimization involves adjusting catalyst concentration (e.g., 10–20 mol% acid), temperature (0–25°C), and solvent polarity. Evidence from analogous compounds suggests yields range from 40–70% depending on purification methods .

Advanced: How can statistical experimental design (DoE) improve the optimization of reaction parameters for synthesizing this compound?

Answer:

Design of Experiments (DoE) minimizes trial-and-error approaches by systematically varying factors like temperature, catalyst loading, and solvent ratios. Response Surface Methodology (RSM) can model non-linear relationships between variables and outputs (e.g., yield, purity). For instance, a Central Composite Design (CCD) with 3–5 factors and 15–20 runs identifies optimal conditions while accounting for interactions (e.g., solvent polarity vs. reaction time). Post-analysis via ANOVA validates significance, reducing development time by 30–50% compared to traditional methods . Integration with computational tools (e.g., quantum chemical calculations) further refines predictions .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

Key techniques include:

- 1H/13C NMR : Assigns substituent positions (e.g., methoxy groups at C6/C7) and confirms aldehyde proton (δ 9.8–10.2 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C13H13NO4).

- FT-IR : Confirms carbonyl (C=O) stretch (~1700 cm⁻¹) and hydroxyl (O-H) bands (~3200 cm⁻¹).

Contradictions (e.g., unexpected splitting in NMR) are resolved by 2D techniques (COSY, HSQC) or comparing with synthesized analogs .

Advanced: How can computational modeling predict the compound’s reactivity and guide mechanistic studies?

Answer:

Density Functional Theory (DFT) calculates transition states and intermediates for key steps (e.g., cyclization or formylation). For example, Fukui indices identify nucleophilic/electrophilic sites, directing regioselective modifications. Molecular dynamics simulations assess solvent effects on reaction pathways. Coupling with ICReDD’s reaction path search methods enables rapid hypothesis testing, reducing experimental iterations by 40% . Isotopic labeling (e.g., 13C-tracing) validates predicted mechanisms .

Basic: What strategies are used to evaluate the compound’s stability under varying storage conditions?

Answer:

Stability studies employ:

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks.

- HPLC-UV/PDA : Monitors degradation products (e.g., aldehyde oxidation to carboxylic acid).

- Kinetic Modeling : Determines shelf-life using Arrhenius equations. Data from similar aldehydes suggest refrigeration (2–8°C) under inert atmosphere extends stability >12 months .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data in reaction outcomes?

Answer:

Discrepancies arise from approximations in computational models (e.g., solvent effects ignored in gas-phase DFT). Solutions include:

- Hybrid QM/MM Methods : Incorporate explicit solvent molecules.

- Machine Learning Correction : Train models on experimental datasets to refine energy barriers.

- In Situ Spectroscopy : Raman or NMR tracks intermediate formation, validating/updating computational pathways. ICReDD’s feedback loop integrates experimental outliers into revised simulations .

Basic: What biological screening approaches are applicable to assess this compound’s bioactivity?

Answer:

- Enzyme Inhibition Assays : Test against targets like topoisomerase II or kinases (IC50 determination via fluorescence polarization).

- Cell-Based Models : Cytotoxicity in cancer lines (e.g., MTT assay) and selectivity indices (normal vs. malignant cells).

- Molecular Docking : Prioritize targets using structural analogs (e.g., isoquinoline-based inhibitors in J. Ethnopharmacol. ).

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:

- Modular Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at C1, C3, or the aldehyde position.

- Pharmacophore Mapping : Identify critical moieties (e.g., methoxy groups for membrane permeability) via comparative bioassays.

- ADMET Prediction : Use tools like SwissADME to optimize logP (-1 to +3), solubility (>50 µM), and metabolic stability (CYP450 inhibition assays) .

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → methanol).

- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures.

- HPLC Prep-Scale : C18 columns with acetonitrile/water (0.1% TFA) for >95% purity. Membrane technologies (e.g., nanofiltration) remove salts .

Advanced: How can machine learning enhance the discovery of novel derivatives with improved properties?

Answer:

- Generative Models : Predict novel structures via VAEs (Variational Autoencoders) trained on isoquinoline databases.

- Property Prediction : Graph neural networks estimate solubility, toxicity, and target affinity.

- Active Learning : Prioritize synthesis candidates by uncertainty sampling (e.g., compounds with high predicted bioactivity but low synthetic cost) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.